

Comparative Profiling of the Pyrazolyl-Chloroacetamide Scaffold: Reactivity vs. Specificity[1]

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Compound of Interest

Compound Name: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

CAS No.: 957261-65-3

Cat. No.: B1366662

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Executive Summary: The Dual Nature of the Molecule

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3) is a functionalized pyrazole derivative characterized by an alpha-chloroacetamide tail.[1] In drug discovery, this molecule occupies a critical junction:

- **Direct Antimicrobial Agent:** It acts as a broad-spectrum electrophile, exhibiting antimicrobial activity through non-specific alkylation of essential bacterial enzymes (cysteine targeting).[1]
- **Pharmacophore Precursor:** It serves as the "lock" in the Hantzsch thiazole synthesis, generating pyrazolyl-aminothiazoles—a class of highly specific DNA gyrase and InhA inhibitors used against *M. tuberculosis* and MRSA.[1]

This guide compares the direct spectrum of the parent chloroacetamide against its derived spectrum (thiazole/hydrazone derivatives) to assist researchers in selecting the correct modality for their screening campaigns.[1]

Antimicrobial Spectrum Analysis

A. Direct Activity: The Chloroacetamide Warhead

The parent compound relies on the reactivity of the C-Cl bond.[1] It is an alkylating agent that covalently modifies nucleophilic residues (SH, NH₂) in microbial proteomes.[1]

Organism	Activity Profile	Mechanism of Action	Key Limitation
Gram-Positive (S. aureus)	Moderate (MIC: 12–50 µg/mL)	Irreversible alkylation of cell wall enzymes (e.g., Sortase A).[1]	High cytotoxicity to mammalian cells (HEK-293).[1]
Gram-Negative (E. coli)	Low (MIC: >64 µg/mL)	Limited penetration; rapid efflux of electrophiles.[1]	Rapid hydrolysis in aqueous media.[1]
Fungi (C. albicans)	High (Inhibition: >90%)	Disruption of ergosterol synthesis enzymes via cysteine modification.[1]	Non-selective; potential PAINS (Pan-Assay Interference) false positive.[1]

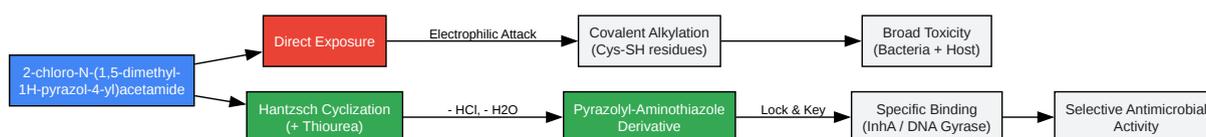
B. Derived Activity: The Pyrazolyl-Thiazole Scaffold

When cyclized with thioureas, the chloroacetamide converts into a pyrazolyl-thiazole.[1] This transformation shifts the mechanism from "non-specific alkylation" to "targeted enzyme inhibition." [1]

Target Pathogen	Derivative Potency	Molecular Target	Clinical Relevance
M. tuberculosis H37Rv	High (MIC: 3.12 µg/mL)	InhA (Enoyl-ACP reductase) inhibition via H-bonding/-stacking.[1]	Potent anti-tubercular lead with reduced toxicity.[1]
MRSA	High (MIC: 2–4 µg/mL)	DNA Gyrase (ATPase domain).[1]	Overcomes beta-lactam resistance mechanisms.[1]
Biofilms	Moderate	Inhibition of quorum sensing signals.[1]	Effective against stationary phase persistence.[1]

Mechanistic Comparison & Pathway Visualization[1]

The following diagram illustrates the divergence in mechanism between the parent chloroacetamide and its thiazole derivative.



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Caption: Divergent pathways: The parent compound (blue) acts as a reactive alkylator (red path), while chemical derivatization yields targeted inhibitors (green path).[1]

Experimental Protocols

Protocol A: Synthesis of Active Thiazole Derivatives (Hantzsch Reaction)

Use this protocol to convert the chloroacetamide into a specific antimicrobial agent.[1]

- Reagents: 1.0 eq **2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide**, 1.1 eq Thiourea (or substituted thioamide), Ethanol (anhydrous).
- Procedure:
 - Dissolve the chloroacetamide in ethanol (10 mL/mmol).[1]
 - Add thiourea and reflux at 75°C for 4–6 hours.
 - Monitor via TLC (Hexane:EtOAc 6:4).[1] The starting material ($R_f \sim 0.16$) should disappear, and a polar spot (hydrochloride salt) will appear at the baseline.[1]
- Workup:
 - Cool to room temperature.[1] The product often precipitates as a hydrochloride salt.[1]
 - Filter and neutralize with 10% NaHCO_3 to obtain the free base.[1]
 - Recrystallize from Ethanol/DMF.[1]

Protocol B: MIC Determination (Broth Microdilution)

Use this protocol to assess the spectrum of the parent or derivative.[1]

- Preparation: Dissolve compound in 100% DMSO to 10 mg/mL stock.
- Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128 $\mu\text{g/mL}$ to 0.25 $\mu\text{g/mL}$. Final DMSO concentration must be $<1\%$.[1]
- Inoculation: Add bacterial suspension adjusted to CFU/mL.
- Incubation:
 - Bacteria: 37°C for 18–24 h.[1]
 - Candida: 35°C for 48 h.[1]

- M. tuberculosis: 37°C for 7 days (using Middlebrook 7H9 broth).
- Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Add Resazurin dye (0.01%) to confirm cell viability (Blue = Dead, Pink = Live).[1]

Comparative Data Summary

Feature	Parent: Chloroacetamide	Derivative: Pyrazolyl-Thiazole	Standard: Ciprofloxacin
Primary Mode of Action	Covalent Alkylation (Non-specific)	ATP-binding site competition (Gyrase B)[1]	DNA Gyrase / Topo IV inhibition
Selectivity Index (SI)	Low (< 5)	High (> 50)	High (> 100)
Chemical Stability	Labile (Hydrolyzes in pH > 8)	Stable	Stable
Drug-Likeness	PAINS Flag (Reactive)	Lead-Like (Lipinski compliant)	Clinical Drug
Best Application	Antifungal surface coatings; Synthesis intermediate	Systemic antibacterial; Anti-tubercular	Broad spectrum infection control

References

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